Egfr/her2/TS-IN-1

Description

Molecular Architecture and Signaling Dynamics of EGFR and HER2 Kinases

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases, which also includes HER3 and HER4. google.com These receptors are transmembrane glycoproteins that play a crucial role in regulating cell growth, survival, and differentiation. google.comuantwerpen.be

The structure of these receptors includes an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular region containing a tyrosine kinase domain. Signal transduction is initiated by the binding of specific ligands, such as epidermal growth factor (EGF), to the extracellular domain. This induces a conformational change, facilitating the formation of receptor dimers—either homodimers (e.g., EGFR-EGFR) or heterodimers (e.g., EGFR-HER2). nih.gov

HER2 is unique among the ErbB family as it has no known direct binding ligand and often exists in a constitutively active conformation, making it the preferred dimerization partner for other ligand-bound ErbB receptors. uantwerpen.benih.gov The formation of an EGFR/HER2 heterodimer is considered one of the most potent signaling complexes, leading to robust and sustained downstream signaling. uantwerpen.bex-mol.net Dimerization brings the intracellular kinase domains into close proximity, leading to their activation through a process of asymmetric dimerization, where one kinase domain allosterically activates the other. plos.org This activation results in the autophosphorylation of multiple tyrosine residues in the cytoplasmic tail, creating docking sites for various signaling proteins and initiating downstream cascades. mdpi.com

Role of EGFR and HER2 in Oncogenic Signaling Pathways and Cellular Processes

Aberrant activation of EGFR and HER2, through mechanisms like gene amplification, overexpression, or activating mutations, is a hallmark of many cancer types. x-mol.netdntb.gov.ua This dysregulation leads to the hyperactivation of several key oncogenic signaling pathways, most notably the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. mdpi.comdntb.gov.uanih.gov

The MAPK pathway is primarily involved in regulating cell proliferation, while the PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. mdpi.comnih.gov Overexpression of HER2, for instance, can lead to the constitutive activation of these pathways, promoting uncontrolled cell division, evasion of apoptosis (programmed cell death), and tumor progression. dntb.gov.ua Furthermore, the nuclear translocation of EGFR and HER2 has been identified, where they can act as transcriptional regulators, further influencing the expression of genes involved in cell proliferation and survival. cardiosomatics.ru The crosstalk between EGFR and HER2 signaling pathways can also contribute to resistance to therapies that target only one of these receptors. mdpi.comresearchgate.net

Biochemical Functions and Clinical Significance of Thymidylate Synthase in Cancer Biology

Thymidylate synthase (TS), or TYMS, is a critical enzyme in the folate metabolism pathway. Its primary biochemical function is to catalyze the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a cofactor. This reaction provides the sole de novo source of dTMP, an essential precursor for the synthesis of DNA.

Due to its fundamental role in DNA replication and repair, TS is indispensable for rapidly dividing cells, including cancer cells. Elevated expression of TS has been observed in a wide array of solid and hematologic tumors and is often correlated with a more aggressive tumor phenotype, poorer prognosis, and resistance to certain chemotherapeutic drugs, particularly fluoropyrimidines like 5-fluorouracil (B62378) (5-FU). The clinical significance of TS has established it as a key target for cancer chemotherapy for decades.

Rationale for Multi-Targeted Inhibition of EGFR, HER2, and TS in Preclinical Cancer Research

The development of inhibitors that can simultaneously block EGFR, HER2, and TS is based on a compelling preclinical rationale aimed at achieving a synergistic antitumor effect and overcoming drug resistance. researchgate.net Cancer cells can develop resistance to agents targeting a single pathway by relying on compensatory signaling from another. researchgate.net For instance, tumors may become resistant to EGFR inhibitors by upregulating HER2 signaling.

Furthermore, there is evidence of a direct link between EGFR/HER2 signaling and the regulation of TS. Studies have shown that activated EGFR and HER2 can translocate to the nucleus and function as transcription factors that upregulate the expression of the TS gene. cardiosomatics.ru Therefore, a dual inhibitor of EGFR and HER2, such as lapatinib (B449), has been shown to downregulate TS expression. cardiosomatics.ru

By designing a single molecule, like Egfr/her2/TS-IN-1, to inhibit all three targets, researchers aim to:

Deliver a multi-pronged attack: Simultaneously disrupt key signaling pathways that drive proliferation (EGFR/HER2) and the essential machinery for DNA synthesis (TS).

Overcome resistance: Mitigate the escape mechanisms that rely on pathway crosstalk. For example, inhibiting TS directly, rather than relying solely on its downregulation by EGFR/HER2 blockade, ensures this crucial target is suppressed.

Enhance therapeutic efficacy: The combined inhibition may lead to greater cancer cell death and tumor growth inhibition than targeting each protein individually. researchgate.net

Preclinical research into compounds like this compound explores this hypothesis by evaluating their potency against each target enzyme and their effectiveness in killing cancer cells.

Research Findings on this compound

This compound (also referred to as compound 4d in some studies) is a novel benzothiazole (B30560) derivative designed and synthesized to act as a multi-targeted inhibitor. Its preclinical evaluation has demonstrated inhibitory activity against all three of its intended targets.

Table 1: In Vitro Enzyme Inhibition for this compound

| Target Enzyme | IC₅₀ (μM) |

|---|---|

| EGFR | 0.203 |

| HER2 | 0.088 |

| Thymidylate Synthase (TS) | 0.168 |

Data sourced from in vitro enzyme assays.

In addition to enzyme inhibition, the compound has shown cytotoxic effects against human cancer cell lines.

Table 2: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| MCF-7 | Breast Cancer | 0.693 |

Data sourced from in vitro cytotoxicity assays.

Further studies on MCF-7 breast cancer cells indicated that treatment with this compound at a concentration of 10 μg/mL for 24 hours resulted in cell cycle arrest at the G2/M phase and the induction of apoptosis. These findings support the multi-targeted mechanism of action, where inhibition of EGFR, HER2, and TS culminates in the cessation of cell division and initiation of programmed cell death.

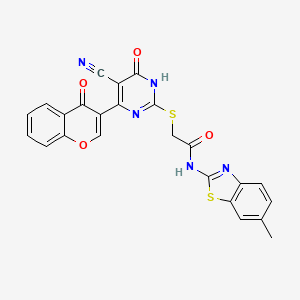

Structure

3D Structure

Properties

Molecular Formula |

C24H15N5O4S2 |

|---|---|

Molecular Weight |

501.5 g/mol |

IUPAC Name |

2-[[5-cyano-6-oxo-4-(4-oxochromen-3-yl)-1H-pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C24H15N5O4S2/c1-12-6-7-16-18(8-12)35-24(26-16)27-19(30)11-34-23-28-20(14(9-25)22(32)29-23)15-10-33-17-5-3-2-4-13(17)21(15)31/h2-8,10H,11H2,1H3,(H,26,27,30)(H,28,29,32) |

InChI Key |

KVHGAEBTDZLAAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=COC5=CC=CC=C5C4=O |

Origin of Product |

United States |

Medicinal Chemistry and Rational Design of Egfr/her2/ts in 1

Design Principles for Multi-Targeted Benzothiazole (B30560) Derivatives

The rational design of Egfr/her2/TS-IN-1 is rooted in the principle of molecular hybridization, where distinct pharmacophoric units are combined to create a single molecule with multiple biological activities. nih.gov The core structure is a benzothiazole scaffold, a heterocyclic moiety known for its diverse biological applications, hybridized with a pyrimidine (B1678525) ring. nih.govrsc.org

The strategy was built upon a lead compound and involved extensive chemical modifications at four different positions on the pyrimidine ring. nih.gov The overarching goal was to develop a new class of multi-targeted agents that could act as dual inhibitors of the EGFR and HER2 tyrosine kinases while also targeting TS. nih.govplos.org Dysregulation of EGFR and HER2, both members of the receptor tyrosine kinase family, is a common feature in many cancers, leading to uncontrolled cell proliferation and survival. nih.govsci-hub.senih.gov Simultaneously, thymidylate synthase (TS) is a critical enzyme in the synthesis of DNA precursors, and its upregulation is common in cancer cells. smolecule.com The dual inhibition of EGFR and HER2 has been shown to be more effective than targeting either receptor alone, and combining this with TS inhibition presents a synergistic approach to disrupt cancer cell proliferation. plos.org

Synthetic Methodologies for this compound and Related Analogs

The synthesis of this compound and its related benzothiazole-pyrimidine hybrids involves multi-step organic synthesis. nih.gov A new series of benzothiazoles hybridized with a pyrimidine moiety was designed and synthesized based on a lead compound, 4a. nih.gov The process involved various chemical modifications on the pyrimidine ring of the lead compound to generate a library of new derivatives. nih.gov The structures of the newly synthesized compounds, including this compound (compound 4d), were confirmed using elemental analyses and spectral data. nih.gov This synthetic approach allows for the systematic exploration of the structure-activity relationships by introducing diverse substituents onto the core scaffold.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For this series of benzothiazole derivatives, a number of synthesized compounds were evaluated for their in vitro anticancer activity. nih.gov Based on initial screenings, select compounds, including this compound (4d), were further tested for their specific inhibitory activities against EGFR, HER2, and TS enzymes, using established inhibitors like lapatinib (B449) and 5-Fluorouracil (B62378) (5-FU) as standards. nih.gov

This compound (Compound 4d) emerged as a potent inhibitor of all three targets. medchemexpress.commedchemexpress.com The SAR studies revealed that specific modifications on the pyrimidine ring were critical for achieving this multi-targeted profile.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (μM) |

|---|---|

| EGFR | 0.203 |

| HER2 | 0.088 |

| Thymidylate synthase (TS) | 0.168 |

Data sourced from MedChemExpress, citing Abdellatif KRA, et al. (2020). medchemexpress.commedchemexpress.com

The data demonstrates that the compound has potent, sub-micromolar inhibitory activity against all three enzymes, with the highest potency observed against HER2. medchemexpress.commedchemexpress.com Further studies on breast cancer cell lines (MCF7) showed that this compound has a cytotoxic effect with an IC₅₀ of 0.693 μM and induces cell cycle arrest and apoptosis. medchemexpress.commedchemexpress.com

Molecular Modeling and Docking Studies of this compound with Target Proteins

To understand the molecular basis for its inhibitory activity, molecular docking studies were performed for this compound (compound 4d) and other potent analogs within the active sites of EGFR, HER2, and TS. nih.govresearchgate.net This computational technique helps to visualize and analyze the interactions between the inhibitor and its protein targets. researchgate.net

The docking studies aimed to interpret the observed enzymatic activities by examining the specific ligand-protein interactions. nih.gov For EGFR and HER2, which are kinase enzymes, the inhibitor is expected to bind in the ATP-binding pocket. nih.gov The results of the coupling energy research indicated that for concurrent EGFR/HER2 inhibition, at least one hydrogen bond interaction with the active site of the EGFR receptor is required. researchgate.net The modeling for compound 4d and its analogs likely revealed key hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of EGFR and HER2, explaining their potent inhibition. nih.govresearchgate.net These in-silico studies are fundamental in rational drug design, providing insights that guide the synthesis of more potent and selective inhibitors. nih.gov

Molecular Mechanisms of Egfr/her2/ts in 1 Action and Target Engagement

Binding Affinity and Inhibition Kinetics against Purified EGFR Kinase

Egfr/her2/TS-IN-1 has demonstrated potent inhibitory activity against purified EGFR kinase. In enzymatic assays, the compound exhibits a half-maximal inhibitory concentration (IC50) of 0.203 µM. medchemexpress.com This level of inhibition indicates a strong binding affinity for the EGFR kinase domain, interfering with its downstream signaling pathways that are crucial for cell growth and division. The inhibitory action is a key component of its potential anti-cancer effects, as EGFR is frequently overexpressed in various tumor types. nih.govmedchemexpress.com

Table 1: Inhibition of Purified EGFR Kinase by this compound

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound (4d) | EGFR | 0.203 |

Data sourced from MedchemExpress and supported by the primary publication by Abdellatif KRA, et al. nih.govmedchemexpress.com

Binding Affinity and Inhibition Kinetics against Purified HER2 Kinase

The compound shows its highest potency against HER2, a key member of the EGFR family and a major driver in certain cancers. The measured IC50 value for the inhibition of purified HER2 kinase is 0.088 µM. medchemexpress.com This potent inhibition of HER2 is significant, as HER2-containing heterodimers are known to generate exceptionally strong intracellular signals. nih.gov By targeting HER2, this compound disrupts these powerful signaling cascades.

Table 2: Inhibition of Purified HER2 Kinase by this compound

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound (4d) | HER2 | 0.088 |

Data sourced from MedchemExpress and supported by the primary publication by Abdellatif KRA, et al. nih.govmedchemexpress.com

Binding Affinity and Inhibition Kinetics against Purified Thymidylate Synthase

In addition to its activity against receptor tyrosine kinases, this compound also effectively inhibits Thymidylate Synthase (TS), a critical enzyme in the synthesis of DNA precursors. The compound's IC50 against TS is 0.168 µM. medchemexpress.com This dual-action mechanism, targeting both growth factor signaling and nucleotide synthesis, represents a multi-pronged approach to inhibiting cancer cell proliferation.

Table 3: Inhibition of Purified Thymidylate Synthase by this compound

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound (4d) | Thymidylate Synthase (TS) | 0.168 |

Data sourced from MedchemExpress and supported by the primary publication by Abdellatif KRA, et al. nih.govmedchemexpress.com

Allosteric Modulation and Conformational Changes Induced by this compound Interaction with Targets

Molecular docking studies within the primary research article provide insights into the binding mode of this compound. nih.gov The compound is predicted to bind within the ATP-binding sites of both EGFR and HER2. This type of interaction is characteristic of ATP-competitive inhibitors, which function by preventing the natural substrate, ATP, from binding, thereby blocking the kinase's phosphorylation activity. While the primary mechanism is competitive inhibition at the ATP-binding site, the binding of such inhibitors can induce or stabilize specific protein conformations. However, the available literature on this compound does not explicitly detail allosteric modulation or specific large-scale conformational changes beyond the interactions at the active site. nih.gov The binding is established through a series of hydrogen bonds and hydrophobic interactions with key amino acid residues within the catalytic pocket of the kinases. nih.gov

Specificity and Selectivity Profiling Against Other Kinases and Enzymes

The primary study introducing this compound focused on its activity against EGFR, HER2, and TS. nih.gov While the compound was designed as a multi-target agent for these specific proteins, comprehensive selectivity profiling against a broad panel of other kinases and enzymes is not provided in the currently available literature. Therefore, while its potent activity against the three primary targets is established, its specificity and potential off-target effects on other related or unrelated kinases remain to be fully characterized.

Cellular Pharmacology and Pathway Modulation of Egfr/her2/ts in 1

Impact on EGFR and HER2 Receptor Autophosphorylation and Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) in Preclinical Models

Egfr/her2/TS-IN-1 is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Thymidylate Synthase (TS). medchemexpress.com Its mechanism of action involves the inhibition of receptor autophosphorylation, a critical step in the activation of downstream signaling pathways that drive cell proliferation and survival. tandfonline.comfrontiersin.org The dual inhibition of both EGFR and HER2 is crucial for the effective reduction of TS. plos.orgnih.gov

The binding of a ligand to EGFR or HER2 induces the formation of homodimers or heterodimers, leading to the autophosphorylation of tyrosine residues within the cytoplasmic domain of these receptors. mdpi.com This phosphorylation event creates docking sites for various signaling proteins, initiating cascades such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. mdpi.comnih.govmdpi.com The HER2/ERBB3 heterodimer is a particularly potent activator of the PI3K/Akt signaling cascade. nih.gov this compound, by acting as a competitive inhibitor at the ATP-binding site of the EGFR and HER2 tyrosine kinase domains, blocks this initial autophosphorylation step. tandfonline.comfrontiersin.org This, in turn, prevents the activation of the downstream MAPK and PI3K/Akt pathways, thereby inhibiting the mitogenic signals that promote tumor growth. nih.govaacrjournals.org

Preclinical studies have demonstrated that dual EGFR and HER2 inhibitors can effectively suppress the phosphorylation of these receptors. For instance, similar dual inhibitors have been shown to decrease the relative phosphorylation of both EGFR and HER2 in cancer cell lines. nih.gov

Effects on Cell Cycle Progression and Regulation (e.g., G2/M phase arrest) in Cancer Cell Lines

The inhibition of EGFR and HER2 signaling pathways by compounds like this compound has a direct impact on the cell cycle machinery. In preclinical studies, this compound has been shown to arrest the cell cycle at the G2/M phase in MCF-7 breast cancer cells. medchemexpress.com This G2/M arrest prevents cells from entering mitosis, thereby halting their proliferation.

The regulation of the cell cycle is a complex process involving a series of checkpoints that ensure the fidelity of cell division. The transition from the G2 to the M phase is a critical checkpoint. The disruption of signaling pathways like PI3K/Akt and MAPK, which are downstream of EGFR and HER2, can lead to the modulation of key cell cycle regulatory proteins, ultimately causing cell cycle arrest.

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., Caspase activation, PARP cleavage) in Cancer Cell Lines

By blocking the pro-survival signals emanating from the EGFR and HER2 pathways, this compound can induce apoptosis, or programmed cell death, in cancer cells. medchemexpress.com The MAPK and PI3K/Akt pathways are known to play crucial roles in promoting cell survival by inhibiting apoptotic machinery. Their inhibition by this compound tips the balance towards cell death.

In MCF-7 cells, treatment with this compound has been observed to induce apoptosis. medchemexpress.com The process of apoptosis is executed by a family of proteases called caspases. The activation of these caspases leads to the cleavage of various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.

Modulation of Cell Proliferation and Viability in Diverse Cancer Cell Lines

This compound has demonstrated cytotoxic activity against various cancer cell lines. medchemexpress.commedchemexpress.com The compound's ability to inhibit EGFR, HER2, and TS contributes to its anti-proliferative effects. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a common measure of a compound's potency.

This compound has an IC50 of 0.693 µM against MCF-7 cells. medchemexpress.com A structurally similar compound, Egfr/her2/TS-IN-2, has shown cytotoxic activity against MDA-MB-231 breast cancer cells with an IC50 of 1.69 µM. medchemexpress.com

| Compound | Target | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|---|

| This compound | EGFR | 0.203 | N/A | medchemexpress.com |

| This compound | HER2 | 0.088 | N/A | medchemexpress.com |

| This compound | TS | 0.168 | N/A | medchemexpress.com |

| This compound | Cell Viability | 0.693 | MCF-7 | medchemexpress.com |

| Egfr/her2/TS-IN-2 | EGFR | 0.173 | N/A | medchemexpress.com |

| Egfr/her2/TS-IN-2 | HER2 | 0.125 | N/A | medchemexpress.com |

| Egfr/her2/TS-IN-2 | TS | 1.12 | N/A | medchemexpress.com |

| Egfr/her2/TS-IN-2 | Cell Viability | 1.69 | MDA-MB-231 | medchemexpress.com |

Influence on DNA Synthesis and Repair Mechanisms Mediated by Thymidylate Synthase Inhibition

In addition to its effects on EGFR and HER2, this compound also targets thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). dTMP is a necessary precursor for DNA synthesis and repair. By inhibiting TS, this compound depletes the intracellular pool of dTMP, leading to the disruption of DNA synthesis and the induction of "thymineless death" in rapidly dividing cancer cells.

The downregulation of TS can also sensitize cancer cells to fluoropyrimidine-based chemotherapies, which also target this enzyme. nih.gov Research on the dual EGFR/HER2 inhibitor lapatinib (B449) has shown that it can downregulate TS by inhibiting the nuclear translocation of EGFR and HER2, which can act as transcription factors for the TS gene. plos.orgnih.govcapes.gov.brnih.gov This suggests a multi-faceted mechanism by which dual-targeting inhibitors can impact DNA synthesis and repair.

Investigation of Cellular Uptake and Intracellular Localization

Information regarding the specific cellular uptake and intracellular localization of this compound is not extensively detailed in the currently available public literature. However, for a small molecule inhibitor to exert its effects on intracellular targets like the tyrosine kinase domains of EGFR and HER2, and the nuclear enzyme TS, it must be able to cross the cell membrane. The lipophilic nature of many kinase inhibitors facilitates their passive diffusion across the plasma membrane.

Once inside the cell, the compound would need to localize to the cytoplasm to interact with the intracellular domains of EGFR and HER2, and potentially translocate to the nucleus to inhibit TS. The study on lapatinib demonstrated that it inhibits the nuclear translocation of EGFR and HER2. plos.orgnih.govnih.gov This suggests that compounds targeting these receptors can have effects in both the cytoplasm and the nucleus.

Preclinical Efficacy Studies of Egfr/her2/ts in 1

Anti-proliferative Activity in 2D In Vitro Cancer Cell Line Models

Detailed research findings and data tables regarding the anti-proliferative activity of Egfr/her2/TS-IN-1 in 2D in vitro cancer cell line models are not publicly available.

Evaluation in 3D Spheroid and Organoid Cancer Models

There is no publicly available information on the evaluation of this compound in 3D spheroid and organoid cancer models.

Assessment of Tumor Growth Inhibition in Non-Human Xenograft Models

Data from studies assessing the tumor growth inhibition of this compound in non-human xenograft models have not been published in the accessible scientific literature.

Modulation of Metastasis and Invasion in Preclinical In Vitro and In Vivo Models

Information concerning the modulation of metastasis and invasion by this compound in preclinical in vitro and in vivo models is not available.

Pharmacodynamic Biomarker Evaluation in Preclinical Animal Studies

There are no publicly available studies on the pharmacodynamic biomarker evaluation of this compound in preclinical animal models.

Mechanisms of Intrinsic and Acquired Resistance to Egfr/her2/ts in 1 in Preclinical Models

Identification of On-Target Resistance Mutations in EGFR, HER2, or TS

The most direct mechanism of resistance involves genetic alterations within the target proteins themselves, which can prevent or reduce the efficacy of drug binding.

EGFR Mutations: The acquisition of secondary mutations in the EGFR kinase domain is a well-documented resistance mechanism. The most common is the T790M "gatekeeper" mutation in exon 20, which arises in response to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). researchgate.netmdpi.comoncotarget.com This mutation increases the receptor's affinity for ATP, reducing the competitive binding of the inhibitor. mdpi.com For third-generation covalent inhibitors, the C797S mutation is a primary resistance driver, as it alters the cysteine residue required for irreversible drug binding. mdpi.commdpi.com

HER2 Mutations: Similar to EGFR, HER2 can acquire mutations that confer resistance to TKIs. These mutations can either impair drug binding or stabilize the active conformation of the kinase. springermedizin.de Secondary mutations such as L755S and T862A have been shown in preclinical models to promote resistance to HER2 inhibitors. springermedizin.de The HER2 T798I mutation, analogous to EGFR's T790M, also functions as a gatekeeper mutation that can limit the efficacy of certain inhibitors. springermedizin.de Some HER2 mutations may lead to constitutive activation of its signaling pathways, promoting uncontrolled cell proliferation and survival. nih.gov

Thymidylate Synthase (TS) Mutations: Resistance to TS inhibitors can occur through mutations in the TS gene. Studies using error-prone PCR to mutagenize human TS cDNA have identified numerous amino acid substitutions that confer resistance to inhibitors like 5-fluorodeoxyuridine. mdpi.com These mutations are found distributed throughout the protein's structure, not just within the active site. mdpi.com While many are located near catalytically important regions like the Arg(50) loop or the active site Cys(195), others are found in distant locations, suggesting that long-range structural changes can impact inhibitor binding and enzyme function. mdpi.com

| Target | Mutation | Mechanism of Resistance | Reference |

|---|---|---|---|

| EGFR | T790M | Gatekeeper mutation; increases ATP affinity, hindering competitive inhibitor binding. | researchgate.netmdpi.comoncotarget.com |

| EGFR | C797S | Alters the covalent binding site for irreversible inhibitors. | mdpi.commdpi.com |

| HER2 | T798I | Gatekeeper mutation analogous to EGFR T790M. | springermedizin.de |

| HER2 | L755S / T862A | Promotes resistance by enhancing HER2 activation and impairing inhibitor binding. | springermedizin.de |

Activation of Bypass Signaling Pathways (e.g., MET, AXL, IGF-1R, FGFR, Notch, Wnt) as Resistance Mechanisms

When EGFR and HER2 are effectively inhibited, cancer cells can survive by activating alternative signaling pathways that provide parallel routes for growth and proliferation signals, thus "bypassing" the blocked receptors.

MET Amplification: Amplification of the MET proto-oncogene is one of the most common bypass mechanisms. mdpi.commdpi.com This leads to overexpression of the MET receptor, which can then activate downstream pathways like PI3K/AKT and MAPK independently of EGFR signaling, often through heterodimerization with HER3. nih.govamegroups.org

AXL Activation: The receptor tyrosine kinase AXL is another key mediator of resistance. nih.govamegroups.org Overexpression of AXL or its ligand, Gas6, can sustain PI3K/AKT and MAPK signaling in the face of EGFR inhibition. amegroups.orgmdpi.comoncotarget.com AXL activation is also closely linked to the development of a more aggressive, mesenchymal phenotype. springermedizin.deoncotarget.com

IGF-1R Activation: The Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway can be aberrantly activated to confer resistance. nih.govamegroups.org Preclinical studies show that loss of IGF binding protein-3 (IGFBP3) can lead to increased IGF-1R signaling, thereby sustaining cell survival. amegroups.orgnih.gov Inhibition of IGF-1R has been shown to restore sensitivity to EGFR TKIs in resistant cell lines. amegroups.orgnih.gov

FGFR Activation: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway has been identified as a compensatory bypass mechanism. mdpi.com Activation of FGFR, through amplification or mutation, can promote the survival of TKI-resistant cells. mdpi.comnih.gov Dual inhibition of both EGFR and FGFR has shown efficacy in preclinical models by preventing the survival of drug-tolerant cells. nih.gov

Notch and Wnt Signaling: The Notch and Wnt developmental pathways have also been implicated in TKI resistance. Activation of Notch signaling can help cancer cells evade apoptosis induced by EGFR inhibitors. nih.govfrontiersin.org Similarly, the Wnt/β-catenin pathway can be activated in response to EGFR inhibition, promoting the survival of a subpopulation of drug-tolerant cells with stem-like characteristics. mdpi.comnih.gov

| Pathway | Mechanism of Activation | Downstream Effect | Reference |

|---|---|---|---|

| MET | Gene amplification and overexpression. | Activates PI3K/AKT and MAPK pathways, often via HER3. | mdpi.commdpi.comnih.gov |

| AXL | Overexpression of AXL or its ligand Gas6. | Sustains PI3K/AKT and MAPK signaling; linked to EMT. | nih.govmdpi.comoncotarget.com |

| IGF-1R | Loss of IGFBP3; ligand-mediated activation. | Maintains PI3K/AKT and MAPK pathway activation. | amegroups.orgnih.gov |

| FGFR | Gene amplification, mutation, or ligand autocrine loop. | Promotes survival of drug-tolerant persister cells. | mdpi.comnih.gov |

| Notch | Ligand-induced cleavage and nuclear translocation of NICD. | Inhibits apoptosis and promotes survival. | nih.govfrontiersin.org |

| Wnt/β-catenin | Stabilization and nuclear accumulation of β-catenin. | Promotes survival of cells with stem-like features. | mdpi.comnih.gov |

Adaptive Cellular Responses and Feedback Loops in Resistance Development

Before acquiring stable, genetic resistance, cancer cells can enter a transient, drug-tolerant state through adaptive responses. These non-genetic mechanisms involve the rewiring of intracellular signaling networks. For instance, the inhibition of a primary pathway can trigger feedback loops that reactivate the same pathway or compensatory ones. A key example is the activation of HER3, which lacks a strong kinase domain but is a potent activator of PI3K/AKT signaling when it dimerizes with other receptors like HER2 or MET. mdpi.com Inhibition of EGFR/HER2 can also lead to adaptive changes in the expression of crucial survival proteins, such as the anti-apoptotic protein Bcl-2, providing a temporary survival advantage. aacrjournals.org Another described mechanism involves the loss of regulatory proteins like IGFBP3, which leads to the activation of the IGF-1R survival pathway. nih.gov These adaptive responses allow a small population of "persister" cells to survive initial drug treatment, providing a reservoir from which genetically resistant clones can eventually emerge.

Phenotypic Plasticity and Epithelial-Mesenchymal Transition (EMT) in Resistant Cell Models

Cancer cells can undergo profound changes in their fundamental cellular state, a phenomenon known as phenotypic plasticity. The most well-studied example is the Epithelial-Mesenchymal Transition (EMT). During EMT, cancer cells shed their epithelial characteristics and adopt a mesenchymal phenotype, which is associated with increased motility, invasiveness, and broad resistance to therapies. nih.gov EMT has been observed in preclinical models of acquired resistance to EGFR TKIs. nih.gov The activation of pathways like AXL is strongly correlated with the induction of an EMT program. amegroups.org In some cases, resistance can manifest as a complete histological transformation, such as the shift from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which renders the tumor insensitive to the original targeted therapy. mdpi.com This represents an extreme form of phenotypic plasticity that allows tumors to evade targeted inhibition.

Synergistic Strategies and Combination Research with Egfr/her2/ts in 1 Preclinical

Rational Combination with Other Tyrosine Kinase Inhibitors in Preclinical Models

The strategy of combining multiple Tyrosine Kinase Inhibitors (TKIs) or a TKI with another targeted agent is based on the rationale of achieving a more comprehensive and durable blockade of oncogenic signaling pathways. frontiersin.orgresearchgate.net Preclinical models have shown that this approach can prevent or overcome resistance and lead to superior anti-tumor activity compared to monotherapy. frontiersin.org

One explored strategy involves the dual targeting of a single receptor with different classes of drugs. For instance, the concurrent administration of an EGFR TKI and an EGFR-directed monoclonal antibody has been shown to result in dramatic tumor shrinkage in preclinical models of non-small cell lung cancer (NSCLC). amegroups.org This "sandwich" strategy, targeting the receptor at different sites, leads to superior inhibition of downstream signaling pathways like MAPK and Akt. frontiersin.org

Another rationale is to co-target different members of the HER family or downstream signaling components. Resistance to HER2-targeted therapies can be mediated by the hyperactivation of downstream pathways. oaepublish.com Therefore, combining a dual EGFR/HER2 inhibitor with inhibitors of the PI3K/mTOR pathway or CDK4/6 has been proposed as a strategy to prolong therapeutic response. oaepublish.com Preclinical studies support the combinatorial use of PI3K inhibitors with other targeted agents in murine models. mdpi.com Small-molecule TKIs that inhibit multiple HER family members can also activate various downstream pathways, and their combination with other inhibitors can help regulate cell differentiation, apoptosis, and growth, potentially reversing drug resistance. researchgate.net

Table 1: Preclinical Combination of EGFR/HER2-Targeted Agents with Other Kinase Inhibitors

| Combination Agents | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| Afatinib (B358) (EGFR/HER2 TKI) + Cetuximab (EGFR mAb) | NSCLC cell lines and transgenic mouse models | Resulted in significant tumor shrinkage, even in tumors with acquired resistance to single-agent TKIs. amegroups.orgnih.gov | amegroups.orgnih.gov |

| Neratinib (B1684480) (HER2 TKI) + PI3K/mTOR/MEK or CDK4/6 inhibitors | HER2-mutant metastatic breast cancer models | Proposed as a strategy to overcome neratinib resistance by targeting downstream signaling pathways. oaepublish.com | oaepublish.com |

| EGFR TKI + EGFR mAb ("Sandwich" Strategy) | Lung cancer cell lines and xenografts | Showed significant cell proliferation inhibition and tumor suppression through superior inhibition of EGFR, MAPK, and Akt phosphorylation. frontiersin.org | frontiersin.org |

Synergistic Effects with Conventional Chemotherapeutic Agents (e.g., Fluoropyrimidines) in Preclinical Models

A significant finding from preclinical research is the synergistic interaction between EGFR/HER2 inhibitors and chemotherapeutic agents that target thymidylate synthase (TS), such as fluoropyrimidines (e.g., 5-Fluorouracil (B62378) (5-FU), capecitabine, S-1). nih.govresearchgate.net The mechanism underlying this synergy involves the downregulation of TS expression by the EGFR/HER2 inhibitor, which enhances the cytotoxicity of the fluoropyrimidine. aacrjournals.orgaacrjournals.org

Studies in gastric and breast cancer cells with HER2 amplification have shown that treatment with the dual EGFR/HER2 TKI lapatinib (B449) leads to a transcriptional downregulation of TS. nih.govresearchgate.net This effect is mediated through the inhibition of the PI3K/Akt signaling pathway, which in turn reduces the expression of the transcription factor E2F1, a key regulator of the TS gene. researchgate.netaacrjournals.org By lowering the levels of the target enzyme, the EGFR/HER2 inhibitor effectively sensitizes cancer cells to fluoropyrimidine-based chemotherapy. aacrjournals.org

This synergistic effect has been demonstrated in various preclinical models, including NSCLC cells with EGFR mutations. The combination of an irreversible EGFR/HER2 inhibitor like afatinib with S-1 or pemetrexed (B1662193) resulted in an enhanced antitumor effect, even in cells harboring the T790M resistance mutation. aacrjournals.org Similarly, the EGFR TKI gefitinib (B1684475) showed a synergistic antiproliferative effect with 5-FU and S-1 in NSCLC cells, irrespective of their EGFR mutation status. aacrjournals.org

Table 2: Preclinical Synergy of EGFR/HER2 Inhibitors with Fluoropyrimidines

| EGFR/HER2 Inhibitor | Chemotherapeutic Agent | Preclinical Model | Mechanism of Synergy | Reference |

|---|---|---|---|---|

| Lapatinib | Capecitabine, 5-FU | HER2-amplified breast and gastric cancer cells | Lapatinib-induced downregulation of TS expression via the PI3K/Akt/E2F1 pathway. nih.govresearchgate.net | nih.govresearchgate.net |

| BIBW2992 (Afatinib) | S-1, Pemetrexed | NSCLC cells (including T790M mutant) | Inhibition of EGFR signaling led to downregulation of E2F1 and TS. aacrjournals.org | aacrjournals.org |

| Gefitinib | S-1, 5-FU | NSCLC cell lines and xenografts (wild-type and mutant EGFR) | Gefitinib-mediated downregulation of TS via E2F-1 suppression. aacrjournals.org | aacrjournals.org |

Combination with Immunomodulatory Agents and Impact on Tumor Microenvironment in Preclinical Models

The interplay between EGFR/HER2 signaling and the tumor microenvironment (TME) provides a strong rationale for combining targeted therapies with immunomodulatory agents. nih.gov HER2-positive tumors are often characterized by increased immune infiltration, with higher levels of tumor-infiltrating lymphocytes (TILs) compared to HER2-negative tumors. mdpi.comnih.gov Preclinical studies suggest that HER2-targeted therapies can directly modulate the immune response. For example, agents like trastuzumab can enhance antibody-dependent cellular cytotoxicity (ADCC), making tumor cells more visible to the immune system. nih.gov

Furthermore, HER2-targeted treatments can make tumors more susceptible to immune checkpoint inhibitors. nih.gov Treatment with trastuzumab has been shown to upregulate PD-L1 expression in breast tumor cells, suggesting that a combination with anti-PD-1/PD-L1 therapy could reactivate T cells within the tumor and boost antitumor immunity. mdpi.com The rationale is that inhibiting HER2 signaling can enhance antigen presentation and T-cell activation, creating a more inflamed TME that is responsive to checkpoint blockade. nih.gov

In EGFR-mutant lung cancer, activated EGFR signaling can promote an immunosuppressive TME, partly by upregulating vascular endothelial growth factor (VEGF). nih.gov Increased VEGF facilitates the recruitment of immunosuppressive cells like regulatory T cells (Tregs) and tumor-associated macrophages (TAMs). nih.gov Therefore, inhibiting the EGFR pathway could potentially reverse this immunosuppression, providing another avenue for combination with immunotherapy.

Table 3: Preclinical Combinations with Immunomodulatory Agents

| Targeted Therapy | Immunomodulatory Agent | Preclinical Model | Impact on Tumor Microenvironment | Reference |

|---|---|---|---|---|

| HER2-targeted therapy (e.g., Trastuzumab) | Anti-PD-1/PD-L1 antibodies | HER2-positive breast cancer models | Upregulates PD-L1 expression on tumor cells, enhances antigen presentation, and makes tumors more susceptible to checkpoint blockade. mdpi.comnih.gov | mdpi.comnih.gov |

| EGFR-TKI | General Immunotherapy | EGFR-mutant lung cancer models | Inhibition of EGFR can reduce VEGF levels, potentially decreasing the recruitment of immunosuppressive Tregs and TAMs. nih.gov | nih.gov |

| HER2 CAR-T cells | Other immunomodulatory agents (e.g., secreted cytokines) | Orthotopic breast tumor models | Armoring CAR-Ts to secrete immunomodulators in the TME can eradicate large, established solid tumors. mdpi.com | mdpi.com |

Overcoming Resistance to Other Targeted Therapies through Egfr/her2/TS-IN-1 Combinations

A critical application of next-generation, multi-targeted inhibitors is to overcome resistance to earlier lines of targeted therapy. amegroups.org Resistance to EGFR TKIs, for example, can occur through numerous mechanisms, including secondary mutations in the EGFR gene or the activation of bypass signaling pathways, often involving other HER family members like HER2. nih.gov

HER2 amplification has been identified as a key mechanism of acquired resistance to EGFR-targeted therapies in both NSCLC and colorectal cancer. nih.govoncotarget.com In preclinical models of cetuximab-resistant colorectal cancer, HER2 gene amplification was found to drive resistance. oncotarget.com Consequently, the combined inhibition of both HER2 and EGFR was able to significantly inhibit the growth of these resistant cells and induce tumor regression in experimental models. oncotarget.com This highlights the potential of a dual EGFR/HER2 inhibitor to overcome resistance mediated by HER2 upregulation.

Similarly, in NSCLC patients who develop resistance to first-generation EGFR TKIs, a common mechanism is the acquisition of the T790M mutation in EGFR. amegroups.org While third-generation TKIs like osimertinib (B560133) were specifically designed to target this mutation, resistance can still emerge. In some cases, this resistance is driven by HER2 amplification. nih.gov The use of irreversible or broad-spectrum EGFR/HER2 TKIs, alone or in combination, has been explored preclinically to overcome resistance mediated by various on-target and bypass mechanisms. dovepress.com For example, the combination of afatinib and cetuximab has been shown to be effective in mouse models of EGFR T790M-positive lung cancer. nih.gov

Table 4: Overcoming Targeted Therapy Resistance in Preclinical Models

| Initial Therapy & Resistance Mechanism | Combination/Sequential Strategy | Preclinical Model | Key Findings | Reference |

|---|---|---|---|---|

| Anti-EGFR mAb (Cetuximab) resistance via HER2 amplification | Combined HER2 and EGFR inhibition | Cetuximab-resistant colorectal cancer xenografts | Synergistic anti-tumor effect and long-lasting tumor regression in resistant models. oncotarget.com | oncotarget.com |

| First-gen EGFR TKI (Erlotinib) resistance via T790M mutation | Afatinib (EGFR/HER2 TKI) + Cetuximab (EGFR mAb) | EGFR-mutant lung cancer mouse model | Demonstrated effectiveness in tumors with acquired resistance, including those with and without the T790M mutation. nih.gov | nih.gov |

| EGFR TKI resistance via MET or HER2 amplification | Combination of EGFR inhibitor with MET or HER2 inhibitor | EGFR TKI-resistant cell lines | Amplification of bypass tracks like MET or HER2 is a clinically validated resistance mechanism that can be overcome with combination therapy. nih.gov | nih.gov |

Advanced Methodological Approaches in Egfr/her2/ts in 1 Research

High-Throughput Screening and Lead Optimization Methodologies

High-throughput screening (HTS) is a foundational approach in the discovery and development of compounds like Egfr/her2/TS-IN-1. This technology allows for the rapid assessment of large libraries of chemical compounds to identify those with the desired biological activity. In the context of this compound, HTS would be employed to screen for molecules that demonstrate dual inhibitory action against both EGFR and HER2. smolecule.com

A common strategy involves computational high-throughput virtual screening (HTVS). For instance, a diversity-based HTVS (D-HTVS) can be used to screen extensive small molecule libraries, such as the ChemBridge library, against the kinase domains of EGFR and HER2. techscience.comnih.gov This virtual screening predicts the binding affinities of thousands of compounds, identifying initial "hits." nih.gov For example, out of approximately 750,000 compounds screened from the ChemBridge database, 1,185 were identified as potential binders to the EGFR kinase. nih.gov

Following the initial screening, lead optimization is performed to enhance the potency, selectivity, and pharmacokinetic properties of the identified lead compounds. This iterative process involves chemical synthesis of analogues and subsequent structure-activity relationship (SAR) studies. smolecule.com For example, a lead compound identified through HTS, compound C3, demonstrated promising binding energy and interactions with both EGFR and HER2 residues. techscience.comnih.gov Further in vitro analysis confirmed its dual inhibitory activity. nih.gov This process of refining the chemical structure based on biological data is essential for developing a clinically viable drug candidate. optibrium.com

Table 1: Example of High-Throughput Screening Data for EGFR/HER2 Inhibitors

| Compound ID | EGFR IC50 (nM) | HER2 IC50 (nM) | Notes |

| Compound C3 | 37.24 | 45.83 | Identified from ChemBridge library via D-HTVS, shows dual inhibitory activity. nih.gov |

| Staurosporine | - | - | Known inhibitor used for comparison. techscience.com |

| Gefitinib (B1684475) | - | - | A specific EGFR inhibitor. jcu.cz |

| Lapatinib (B449) | - | - | A dual EGFR and HER2 tyrosine kinase inhibitor. jcu.cz |

| IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. |

Proteomics and Phosphoproteomics for Downstream Pathway Analysis

Proteomics and phosphoproteomics are powerful tools for elucidating the downstream signaling pathways affected by this compound. Since EGFR and HER2 are receptor tyrosine kinases, their inhibition directly impacts the phosphorylation state of numerous downstream proteins. mdpi.comnih.gov

Quantitative phosphoproteomics can be used to analyze changes in the phosphoproteome of cancer cells upon treatment with an EGFR/HER2 inhibitor. nih.gov This involves techniques like phosphate (B84403) metal affinity chromatography to enrich for phosphoproteins, followed by two-dimensional difference gel electrophoresis (2D-DIGE) and mass spectrometry to identify and quantify changes in protein phosphorylation. nih.gov Such studies can reveal both known and novel proteins regulated by EGFR signaling. nih.govpnas.org

For example, a phosphoproteomic analysis of EGFR signaling in nasopharyngeal carcinoma cells identified 33 regulated phosphoproteins, including known players and novel targets. nih.gov This type of analysis helps to build a comprehensive network of the signaling cascade, revealing how inhibition of EGFR and HER2 disrupts pathways involved in cell proliferation, survival, and metastasis. nih.govtechscience.com The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two major signaling cascades downstream of ERBB family receptors that are frequently analyzed. aacrjournals.orgnih.govnih.gov

Table 2: Key Downstream Signaling Pathways of EGFR/HER2

| Pathway | Key Proteins | Cellular Function |

| PI3K/AKT/mTOR | PIK3CA, AKT, mTOR | Cell survival, proliferation, growth techscience.comnih.gov |

| RAS/RAF/MEK/ERK | KRAS, BRAF, MEK, ERK | Cell proliferation, differentiation techscience.comaacrjournals.org |

| JAK/STAT | JAK, STAT3 | Gene transcription, cell survival nih.govcbsjournal.com |

| PLCγ/PKC | PLCγ1, PKC | Calcium signaling, cell growth pnas.orgtechscience.com |

| This table summarizes major downstream pathways and their general functions regulated by EGFR and HER2 signaling. |

Transcriptomics and Gene Expression Profiling for Cellular Response

Transcriptomics and gene expression profiling provide a global view of the cellular response to this compound at the RNA level. By analyzing changes in the transcriptome, researchers can identify genes and pathways that are up- or downregulated following treatment. nih.gov

Techniques like RNA sequencing (RNA-seq) are employed to compare the gene expression profiles of cancer cells before and after exposure to the inhibitor. nih.gov This can reveal, for example, that activation of the EGFR signaling pathway leads to the upregulation of genes promoting cell proliferation (like CCND1 and CDK4) and the downregulation of tumor suppressor genes. techscience.com

In the context of endocrine-resistant breast cancer, combining transcriptomic profiling with 3D genomic data can elucidate how EGFR/HER2 inhibition alters the chromatin landscape and gene expression, providing insights into the mechanisms of drug response and resistance. nih.gov Furthermore, gene expression analysis can help identify biomarkers that predict sensitivity or resistance to S-1, a 5-fluorouracil (B62378) derivative, in gastric cancer, where high HER2 and low EGFR RNA expression were linked to resistance. nih.gov

Advanced Live-Cell Imaging and Phenotypic Screening Techniques

Advanced live-cell imaging techniques offer the ability to observe the dynamic effects of this compound on cellular processes in real-time. benthamopen.com These methods provide crucial spatial and temporal information that is often lost in endpoint assays. benthamopen.com

Techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM) combined with Förster Resonance Energy Transfer (FRET) can be used to visualize the real-time molecular interactions between EGFR and HER2 in living cells. lambertinstruments.com This allows researchers to observe the dynamics of receptor dimerization and its disruption by an inhibitor. lambertinstruments.com Other methods, like labeling EGFR with fluorescent proteins or tags, enable the tracking of receptor endocytosis and trafficking within the cell. nih.gov

Phenotypic screening using live-cell imagers can quantify cellular responses such as proliferation, apoptosis, and cell cycle arrest over time. For instance, treatment with an this compound compound has been shown to induce G2/M phase cell cycle arrest and apoptosis in MCF7 breast cancer cells. medchemexpress.com These imaging-based screens provide a functional readout of the compound's efficacy. aacrjournals.org

Functional Genomic Screens (e.g., CRISPR/Cas9) for Resistance Mechanism Dissection

A significant challenge in cancer therapy is the development of drug resistance. Functional genomic screens, particularly those using CRISPR/Cas9 technology, are invaluable for systematically identifying genes and mutations that confer resistance to targeted therapies like this compound. nih.govmdpi.com

CRISPR-based screens can be used to knock out every gene in the genome of cancer cells, which are then treated with the inhibitor. oncotarget.com Genes whose knockout allows the cells to survive are identified as potential resistance drivers. oncotarget.com This approach has been used to identify resistance mechanisms to EGFR inhibitors, such as mutations in downstream signaling components or the activation of bypass pathways. aacrjournals.orgamegroups.org

For example, CRISPR/Cas9 can be used to correct EGFR mutations in lung cancer cells or to target specific domains of HER2 that are essential for its oncogenic activity, potentially reversing drug resistance. nih.govnih.gov Large-scale CRISPR-Cas9 and RNAi screens have demonstrated that selective pharmacological inhibition of HER2 can mirror the effects of genetic inhibition. aacrjournals.org

Bioinformatic and Systems Biology Approaches for Network Analysis

Bioinformatic and systems biology approaches are essential for integrating and interpreting the large datasets generated by the aforementioned methodologies. ed.ac.uk These computational tools allow for the construction of comprehensive models of the signaling networks affected by this compound. oup.com

By integrating data from proteomics, phosphoproteomics, and transcriptomics, researchers can build detailed protein-protein interaction networks and signaling pathway maps. techscience.comnih.gov For example, software like Pathway Studio can be used to construct an EGFR signaling network based on identified phosphoproteins, revealing both canonical and novel pathways. nih.gov

Differential network analysis can compare these networks between sensitive and resistant cells, or between different patient groups, to identify key differences that drive therapeutic response. oup.com Bayesian network modeling is another approach that can integrate multiple proteomic datasets to generate probabilistic networks of signaling pathways, providing hypotheses for further experimental validation. pnas.org These systems-level analyses are crucial for understanding the complex biology of EGFR/HER2 signaling and for the rational design of combination therapies. cbsjournal.comoncotarget.com

Future Research Directions and Unanswered Questions for Egfr/her2/ts in 1

Exploration of Egfr/her2/TS-IN-1 Activity in Novel Preclinical Cancer Models and Subtypes

Initial studies have shown that this compound exhibits cytotoxicity against the MCF7 breast cancer cell line, inducing apoptosis and cell cycle arrest at the G2/M phase. medchemexpress.com However, the therapeutic potential of this multi-targeted agent needs to be explored in a broader range of preclinical models to identify the cancer types and subtypes that are most likely to respond.

Future research should focus on:

A diverse panel of cancer cell lines: Evaluating the activity of this compound in cell lines from various cancers known to be driven by EGFR or HER2, such as non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer, is crucial. mdpi.commdpi.com This will help to create a comprehensive profile of its anti-cancer activity.

Xenograft and patient-derived xenograft (PDX) models: In vivo studies using xenograft and PDX models of different cancer types will provide a more accurate assessment of the compound's efficacy and its effects on tumor growth and metastasis. nih.gov These models can also help in understanding the in vivo pharmacokinetics and pharmacodynamics of the compound.

Models of acquired resistance: Investigating the activity of this compound in preclinical models that have developed resistance to first- or second-generation EGFR or HER2 inhibitors is a critical area of research. nih.gov The dual-targeting nature of this compound might offer an advantage in overcoming certain resistance mechanisms.

Comprehensive Elucidation of Off-Target Effects at the Molecular Level

While this compound is designed to target EGFR, HER2, and TS, a thorough investigation of its potential off-target effects is essential for its clinical development. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial therapeutic effects.

Key research directions include:

Kinome-wide screening: Performing comprehensive kinome-wide screening assays will help to identify other kinases that are inhibited by this compound. This will provide a detailed map of its selectivity and potential off-target interactions. nih.gov

Proteomics and metabolomics studies: Utilizing advanced proteomics and metabolomics approaches can reveal changes in cellular pathways and protein expression that are not directly related to the intended targets. This can help in identifying unforeseen biological effects of the compound.

In vivo toxicology studies: Comprehensive in vivo toxicology studies in animal models are necessary to understand the potential for on-target and off-target toxicities in a whole-organism context.

Development of Predictive Preclinical Biomarkers for Compound Response and Resistance

To enable a personalized medicine approach, the identification of predictive biomarkers is paramount. Biomarkers can help to select patients who are most likely to benefit from treatment with this compound and to monitor for the development of resistance. nih.gov

Future research in this area should include:

Correlation of molecular features with sensitivity: Analyzing the correlation between the sensitivity to this compound and the expression levels of EGFR, HER2, and TS, as well as the mutational status of these genes, in a large panel of cancer cell lines is a critical first step. nih.govresearchgate.net

Investigating downstream signaling pathways: Examining the activation status of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, could provide additional predictive information. nih.gov

Genomic and transcriptomic profiling: Utilizing next-generation sequencing and other high-throughput technologies to identify genetic and gene expression signatures associated with response or resistance to the compound.

| Biomarker Category | Potential Biomarkers for this compound | Rationale |

| Target Expression | EGFR and HER2 protein overexpression and gene amplification | High levels of the target receptors may indicate dependence on these signaling pathways. researchgate.net |

| Thymidylate Synthase (TS) expression levels | As a direct target, TS levels could influence sensitivity to the compound. plos.org | |

| Genetic Alterations | EGFR and HER2 mutations | Specific mutations in these receptors can confer sensitivity to targeted inhibitors. mdpi.com |

| Downstream Pathways | Activation status of PI3K/AKT and MAPK pathways | These are key signaling cascades downstream of EGFR and HER2. nih.gov |

Design of Next-Generation Multi-Targeted Inhibitors Based on this compound Framework

The chemical scaffold of this compound can serve as a foundation for the development of next-generation inhibitors with improved properties. Structure-activity relationship (SAR) studies can guide the design of new analogs with enhanced potency, selectivity, and pharmacokinetic profiles. smolecule.com

Areas for future design and development include:

Improving selectivity: Modifying the chemical structure to enhance selectivity for the intended targets while minimizing off-target effects could lead to a better safety profile. aacrjournals.org

Overcoming resistance mutations: Designing new compounds that can effectively inhibit EGFR or HER2 variants that are resistant to current therapies is a major goal.

Developing antibody-drug conjugates (ADCs): The this compound molecule or its derivatives could potentially be used as a payload for ADCs, which would allow for targeted delivery to cancer cells overexpressing EGFR or HER2.

Investigation of Microenvironmental Modulations by this compound Beyond PD-L1

The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. researchgate.net Inhibition of EGFR and HER2 signaling has been shown to modulate the TME, including effects on immune cells and cytokine release. nih.govnih.gov While the impact on PD-L1 is an important aspect, the broader effects of this compound on the TME warrant further investigation.

Future research should explore:

Effects on immune cell infiltration: Investigating how this compound affects the infiltration and activity of various immune cells, such as T cells, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs), within the tumor. mdpi.com

Modulation of cytokine and chemokine profiles: Analyzing the changes in the secretion of various cytokines and chemokines by cancer cells and immune cells in the TME following treatment with the compound. nih.gov

Impact on angiogenesis: EGFR and HER2 signaling can influence angiogenesis, and therefore, the effect of this compound on tumor vasculature should be examined.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Prediction of Response

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and development. mdpi.comaimspress.com These technologies can be applied to various aspects of the research on this compound.

Potential applications of AI and ML include:

Predictive modeling of compound activity: Developing ML models that can predict the activity of new analogs based on their chemical structure, which can help to prioritize the synthesis of the most promising compounds. acs.org

Biomarker discovery: Using AI algorithms to analyze large datasets from preclinical and clinical studies to identify complex biomarker signatures that are predictive of response. nih.gov

Personalized treatment strategies: In the long term, AI could be used to develop models that integrate patient-specific data to predict the optimal treatment strategy, potentially including combination therapies. mdpi.com

| AI/ML Application | Potential Impact on this compound Research |

| Compound Optimization | Accelerate the design of next-generation inhibitors with improved properties by predicting their activity and selectivity. acs.org |

| Biomarker Discovery | Identify complex predictive biomarker signatures from high-dimensional biological data. ajmc.com |

| Response Prediction | Develop models to predict which patients are most likely to respond to treatment based on their molecular profiles. mdpi.com |

Q & A

Basic Research Questions

Q. What are the primary molecular targets of EGFR/HER2/TS-IN-1, and what experimental methods are used to validate its inhibitory activity?

- Answer: this compound is a multi-target inhibitor of EGFR, HER2, and thymidylate synthase (TS). To validate inhibitory activity, researchers use kinase assays (e.g., ELISA-based phosphorylation assays) for EGFR/HER2 and enzymatic activity assays for TS. Cell viability assays (e.g., MTT or CellTiter-Glo) in models like non-small cell lung cancer (NSCLC) or breast cancer cell lines (e.g., MCF7) can confirm functional inhibition. Dose-response curves are critical for calculating IC50 values, which quantify potency .

Q. How should researchers design in vitro experiments to assess apoptosis induction by this compound?

- Answer: Apoptosis can be evaluated via flow cytometry using Annexin V/PI staining or caspase-3/7 activation assays. Include controls for baseline apoptosis (untreated cells) and positive controls (e.g., staurosporine). Ensure consistent cell culture conditions (e.g., serum concentration, hypoxia) to minimize variability. Triplicate experiments and statistical validation (e.g., t-tests) are essential for reproducibility .

Q. What criteria define the selectivity of this compound across its targets, and how can off-target effects be minimized?

- Answer: Selectivity is determined by comparing IC50 values for EGFR, HER2, and TS against unrelated kinases (e.g., via kinase profiling panels). Use isoform-specific inhibitors as negative controls. Off-target effects can be mitigated by optimizing compound concentration and employing genetic knockdown (siRNA/shRNA) to confirm phenotype specificity .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound efficacy across different cancer models?

- Answer: Contradictions may arise due to tumor heterogeneity, mutation status (e.g., EGFR exon 19 deletions vs. wild-type), or TS expression levels. To resolve this:

- Perform genomic profiling (e.g., NGS) to identify biomarkers of response.

- Validate results in patient-derived xenografts (PDX) or 3D organoid models.

- Use meta-analysis of published datasets to identify confounding variables (e.g., hypoxia, stromal interactions) .

Q. What strategies optimize the experimental workflow for studying synergistic effects of this compound with other therapies?

- Answer: Synergy can be assessed via combination index (CI) calculations using the Chou-Talalay method. Key steps:

- Pre-test monotherapy dose responses for each agent.

- Use fixed-ratio combinations (e.g., 1:1, 1:2) in cell viability assays.

- Validate synergy mechanisms (e.g., Western blotting for downstream pathway inhibition) and in vivo efficacy in co-treatment models .

Q. How can computational modeling enhance the understanding of this compound’s binding kinetics and resistance mechanisms?

- Answer: Molecular dynamics (MD) simulations predict binding affinities and conformational changes in EGFR/HER2/TS domains. For resistance, analyze mutation hotspots (e.g., EGFR T790M) using homology modeling. Couple this with functional mutagenesis to validate computational predictions .

Q. What methodologies are recommended for integrating this compound data into broader translational research frameworks?

- Answer: Use standardized data formats (e.g., ISA-Tab) for metadata annotation. Leverage platforms like cBioPortal for cross-study comparisons. Ensure compliance with GDPR or IRB protocols for patient-derived data, including pseudonymization and secure storage .

Methodological Best Practices

- Data Presentation: Use scatter plots for dose-response curves and heatmaps for synergy scores. Include error bars and p-values in graphs. For IC50 tables, specify assay conditions (e.g., incubation time, serum concentration) .

- Reproducibility: Document workflows using electronic lab notebooks (ELNs) and share protocols via platforms like Protocols.io . Pre-register hypotheses on Open Science Framework (OSF) to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.